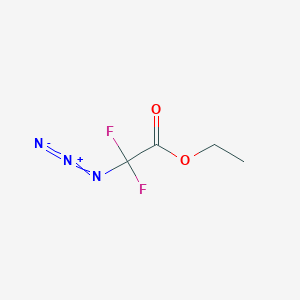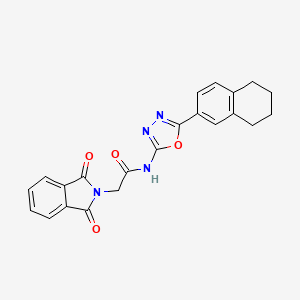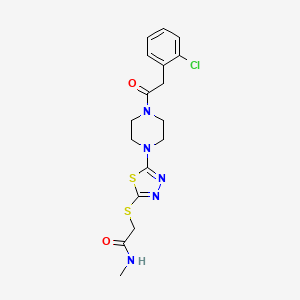![molecular formula C19H21N7O4 B2414352 ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate CAS No. 920373-57-5](/img/structure/B2414352.png)
ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a complex organic compound with the molecular formula C16H17N5O4 . It is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class of compounds . This class of compounds is known for their diverse biological activities and are used in various fields of medicine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 343.34 g/mol, a topological polar surface area of 98.9 Ų, and a complexity of 535 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The compound also has a rotatable bond count of 6 .
Scientific Research Applications
Synthesis and Biological Activities
Antihypertensive Agents : Some derivatives, including ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate, have shown potential as antihypertensive agents. This was observed in both in vitro and in vivo studies, where specific compounds exhibited promising activity (Bayomi et al., 1999).
Antimicrobial Activities : Some novel 1,2,4-triazole derivatives, including this compound, were synthesized and evaluated for their antimicrobial activities. Certain derivatives showed good to moderate activities against tested microorganisms (Bektaş et al., 2007).
Antiproliferative Activity : In the context of cancer research, specific derivatives of this compound were synthesized and tested for antiproliferative activity against human cancer cell lines. Some compounds showed significant activity, indicating potential as anticancer agents (Mallesha et al., 2012).
Spectroscopic and Structural Analysis
Molecular Docking and Spectral Analysis : Studies involving ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, a structurally related compound, focused on its identification and characterization using various spectroscopic methods. Molecular docking analyses suggested its potential as a cancer treatment inhibitor (Sert et al., 2020).
Chemical Synthesis and Characterization : The compound has been synthesized and characterized in various studies, focusing on its chemical structure and properties. This includes the analysis of its potential interactions and bonding characteristics, which are critical for understanding its biological activities (Ahmed et al., 2020).
Potential Therapeutic Applications
Central Nervous System Disorders : Derivatives of this compound have been explored for their potential use in treating central nervous system disorders, such as Parkinson’s disease. This includes the study of its metabolites and their effects as adenosine A2a receptor antagonists (Rosse, 2013).
PET Tracer Development : Research has also focused on developing PET tracers for imaging cerebral adenosine A2A receptors. This research is crucial for advancing diagnostic methods in neurology (Zhou et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to targetPoly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . These proteins play crucial roles in DNA repair and cell proliferation, respectively .
Mode of Action
Similar compounds have shown promising dual enzyme inhibition of parp-1 and egfr . This suggests that the compound may bind to these proteins and inhibit their function, potentially leading to the suppression of DNA repair and cell proliferation .
Biochemical Pathways
The inhibition of parp-1 and egfr would likely affect the dna repair pathways and the egfr signaling pathway . The downstream effects could include the induction of DNA damage and the inhibition of cell proliferation .
Pharmacokinetics
Similar compounds have been found to exhibit good cytotoxic activities against certain cancer cells , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells and arrest the cell cycle at the g2/m phase . This suggests that the compound may have similar effects.
Properties
IUPAC Name |
ethyl 2-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O4/c1-3-30-19(28)18(27)25-10-8-24(9-11-25)16-15-17(21-12-20-16)26(23-22-15)13-4-6-14(29-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPXWYUXBXMZMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2414272.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pentyloxy)benzamide](/img/structure/B2414278.png)



![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)
![(S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2414289.png)
![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2414291.png)
